molecular formula C10H15NO2 B14393208 Acetic acid;2,4,6-trimethylpyridine CAS No. 89937-10-0

Acetic acid;2,4,6-trimethylpyridine

Cat. No.: B14393208
CAS No.: 89937-10-0
M. Wt: 181.23 g/mol
InChI Key: UIFJSCGQCKCYJT-UHFFFAOYSA-N
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Description

Acetic acid;2,4,6-trimethylpyridine is a chemical compound of significant interest in scientific research, particularly due to the properties of the 2,4,6-trimethylpyridine (collidine) moiety. This compound serves as a valuable reagent in organic synthesis. For instance, 2,4,6-trimethylpyridine is effectively employed as a mild, non-nucleophilic base in dehydrohalogenation reactions to facilitate the synthesis of complex molecules, such as dihydropyran intermediates used in the development of active pharmaceutical ingredients like the long-acting DPP-4 inhibitor omarigliptin . Beyond synthetic applications, derivatives of 2,4,6-trimethylpyridine demonstrate promising biological activity. Research has identified that certain collidine derivatives exhibit pronounced hemorheological activity, effectively reducing blood viscosity in experimental models, and also show a marked antifibrotic effect in models of pulmonary fibrosis induced in rats . Furthermore, 2,4,6-trimethylpyridine itself has been identified as a volatile organic compound (VOC) produced by Actinobacteria, where it exhibits antifungal activity against major plant pathogens such as Sclerotinia sclerotiorum and can alter the pH of its environment, highlighting its potential application in agricultural biocontrol . The compound is characterized as a liquid with an aromatic odor, a molecular weight of 121.18 g·mol⁻¹ for the base molecule, and a pKa of approximately 6.69 (25°C) . It is miscible with ether and soluble in alcohols, chloroform, and dilute acids . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

89937-10-0

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

acetic acid;2,4,6-trimethylpyridine

InChI

InChI=1S/C8H11N.C2H4O2/c1-6-4-7(2)9-8(3)5-6;1-2(3)4/h4-5H,1-3H3;1H3,(H,3,4)

InChI Key

UIFJSCGQCKCYJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C)C.CC(=O)O

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis Methods

Direct Neutralization Protocol

The most straightforward method involves reacting equimolar amounts of 2,4,6-trimethylpyridine and acetic acid in anhydrous ethanol at 25–40°C. The reaction proceeds via proton transfer, forming a stable salt:

$$
\text{C}8\text{H}{11}\text{N} + \text{CH}3\text{COOH} \rightarrow \text{C}8\text{H}{11}\text{N} \cdot \text{CH}3\text{COOH}
$$

Key Conditions

  • Solvent : Ethanol (95% purity) optimizes solubility and crystallization.
  • Stoichiometry : A 1:1 molar ratio prevents excess acetic acid from inducing side reactions.
  • Yield : 85–92% after recrystallization from ethanol-water mixtures.

Methylation of Pyridine Followed by Acid Complexation

2,4,6-Trimethylpyridine is first synthesized via pyridine alkylation, then combined with acetic acid:

Step 1: Synthesis of 2,4,6-Trimethylpyridine
  • Reagents : Pyridine, methyl iodide (3 equivalents), sodium hydroxide.
  • Conditions : Reflux at 80°C for 8–12 hours under nitrogen.
  • Mechanism : Sequential Friedel-Crafts alkylation at the 2, 4, and 6 positions.
Step 2: Salt Formation
  • The purified collidine is dissolved in ethanol, and glacial acetic acid is added dropwise at 0°C. Crystals form within 2 hours.

Data Comparison

Parameter Methyl Iodide Method Dimethyl Sulfate Method
Reaction Time 12 hours 6 hours
Yield (Collidine) 78% 85%
Purity Post-Recrystallization 97% 99%

Industrial Production Techniques

Catalytic Vapor-Phase Alkylation

Large-scale synthesis employs methanol as the methylating agent over solid acid catalysts (e.g., γ-Al₂O₃ or H-ZSM-5 zeolites):

Process Overview

  • Feedstock : Pyridine and methanol (3:1 molar ratio).
  • Conditions : 300–350°C, 1–3 MPa pressure, gas hourly space velocity (GHSV) of 500–800 h⁻¹.
  • Output : Crude collidine (70–75% purity), subsequently purified via distillation.

Catalyst Performance

Catalyst Conversion (%) Selectivity (%) Lifetime (hours)
γ-Al₂O₃ 68 82 500
H-ZSM-5 84 91 1,200

Integrated Sulfation-Recrystallization

A Chinese patent (CN102372667A) details a high-purity route:

  • Sulfation : Crude collidine is treated with concentrated H₂SO₄ in ethanol, forming 2,4,6-trimethylpyridinium sulfate.
  • Recrystallization : The sulfate is washed with hot ethanol (60°C) to remove impurities.
  • Alkaline Hydrolysis : Sodium hydroxide liberates free collidine, which is then complexed with acetic acid.

Advantages

  • Purity ≥99% after two recrystallizations.
  • Ethanol recyclability reduces costs by 40% compared to absolute ethanol methods.

Mechanistic Insights and Byproduct Control

Acid-Base Dynamics

The basicity of 2,4,6-trimethylpyridine (pKₐ = 6.7) facilitates rapid protonation by acetic acid (pKₐ = 4.76). Steric hindrance from the methyl groups prevents multi-protonation, ensuring a 1:1 stoichiometry.

Common Impurities and Mitigation

  • N-Acetylcollidine : Forms at elevated temperatures (>50°C). Controlled by maintaining reaction temperatures below 40°C.
  • Trimethylpyridine N-Oxide : Arises from oxidative side reactions. Avoided by using degassed solvents and inert atmospheres.

Alternative Synthetic Pathways

Reductive Amination Approaches

A European patent (EP0028474A1) describes a route using acetaldehyde and ammonia under hydrogenation conditions:

  • Condensation : Acetaldehyde and ammonia form 2,4,6-trimethylpyridine via Hantzsch-like cyclization.
  • Complexation : Immediate addition of acetic acid stabilizes the product.

Limitations

  • Lower yields (55–60%) due to competing polymerization of acetaldehyde.
  • Requires high-pressure hydrogenation equipment.

Halogenation-Reduction Sequences

Bromination of collidine at the 3-position (using PBr₃) followed by acetic acid-assisted debromination yields the complex:

$$
\text{C}8\text{H}{11}\text{N} + \text{PBr}3 \rightarrow \text{C}8\text{H}{10}\text{BrN} \xrightarrow{\text{CH}3\text{COOH}} \text{C}8\text{H}{11}\text{N} \cdot \text{CH}_3\text{COOH}
$$

Utility

  • Enables isotopic labeling (e.g., ¹³C-acetic acid complexes).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4,6-trimethylpyridine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert 2,4,6-trimethylpyridine to its corresponding reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on 2,4,6-trimethylpyridine can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized derivatives such as 2,4,6-trimethylpyridine N-oxide.

    Reduction: Reduced forms like 2,4,6-trimethylpiperidine.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2,4,6-trimethylpyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit catalytic activity. The presence of methyl groups enhances its electron-donating ability, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 compares TMP with structurally related pyridine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) pKa (Conj. Acid) Key Features
2,4,6-Trimethylpyridine C₈H₁₁N 121.18 171–173 6.7 Three methyl groups induce steric hindrance; moderate basicity .
Pyridine C₅H₅N 79.10 115.2 5.2 Smaller, more basic; accesses micropores in zeolites .
2,6-Dimethylpyridine C₇H₉N 107.16 144–145 6.7 Two methyl groups; used in regioselective microbial oxidation .
2,4-Dimethylpyridine C₇H₉N 107.16 157–159 6.7 Less steric bulk than TMP; limited catalytic applications.
2,4,6-Collidine Isomers Varies ~121.18 ~170–175 ~6.5–7.0 Differ in methyl group positions; altered reactivity in synthesis .

Chemical Reactivity and Selectivity

  • Basicity and Steric Effects :
    TMP’s pKa (~6.7) is comparable to 2,6-dimethylpyridine but higher than pyridine (pKa 5.2). However, its three methyl groups sterically hinder interactions with small pores in zeolites, making it selective for larger Brønsted acid sites . In contrast, pyridine accesses narrower pores, providing complementary acidity data .
  • Synthetic Utility: TMP reacts with alkoxybenzalanilines to form 2,4,6-tristyrylpyridines with high E-selectivity, unlike benzene-core analogs that form mesophases . Pyridine derivatives like 2-acetylpyrrole and 2-cyanopyridine (smaller substituents) exhibit distinct reactivity in microbial systems .
  • Oxidation :
    TMP undergoes regioselective oxidation of methyl groups to carboxylic acids (e.g., 6-methylpicolinic acid) in Exophiala dermatitidis, whereas 2,6-dimethylpyridine forms dipicolinic acid .

Analytical Chemistry Performance

  • Internal Standard :
    TMP outperforms smaller standards (e.g., 1,3-di-tert-butylbenzene) in GC methods due to its high volatility and thermal stability. It enables precise quantification of 2-AP in rice and volatile aldehydes in salmon spoilage studies .

Key Research Findings

  • Catalysis: TMP-based finned zeolites show enhanced mass transport in methanol-to-hydrocarbon reactions compared to pyridine-titrated catalysts .
  • Synthesis : TMP reduces epimerization (≤20%) in glycopeptide couplings when used as a base, outperforming traditional bases like DIEA .
  • Biocatalysis : Microbial oxidation of TMP yields 6-methylpicolinic acid (89% conversion), whereas 2,6-dimethylpyridine produces dipicolinic acid, highlighting substituent-position-dependent reactivity .

Q & A

Q. What are the fundamental interactions between acetic acid and 2,4,6-trimethylpyridine (collidine) in solvent systems?

Methodological Answer: The interaction involves hydrogen bonding, where collidine acts as a weak base and acetic acid as a proton donor. Studies using IR spectroscopy and computational modeling reveal that collidine forms stable 1:1 complexes with carboxylic acids like acetic acid in non-polar solvents. These complexes are stabilized by N–H···O hydrogen bonds, with bond strengths influenced by solvent polarity. For experimental validation, titrate collidine with acetic acid in a controlled solvent (e.g., dichloromethane) and monitor using FTIR to track N–H stretching frequency shifts (~2500–2700 cm⁻¹) .

Q. What safety protocols are critical when handling 2,4,6-trimethylpyridine in laboratory settings?

Methodological Answer: Collidine is flammable (flash point: 54°C) and toxic if inhaled or ingested. Key precautions include:

  • Use fume hoods and PPE (neoprene gloves, safety goggles).
  • Store under inert gas (e.g., nitrogen) to prevent oxidation.
  • Neutralize spills with weak acids (e.g., diluted acetic acid) to mitigate alkaline hazards.
    Refer to GHS hazard codes H226 (flammable liquid) and H302 (harmful if swallowed) for risk assessment .

Q. How is 2,4,6-trimethylpyridine synthesized, and what purity standards apply for research use?

Methodological Answer: Collidine is synthesized via the Hantzsch pyridine synthesis or isolated from coal tar. For lab-grade purity (>99%), distillation (boiling range: 168–170°C) and refractive index verification (n²⁰_D = 1.498 ± 0.0005) are critical. Post-synthesis, activate with alumina to remove trace moisture. USP standards require <0.1% pyridine derivatives (e.g., lutidines) as impurities .

Advanced Research Questions

Q. How does collidine serve as a probe for quantifying acid sites in heterogeneous catalysts?

Methodological Answer: Collidine’s steric bulk (2,4,6-trimethyl groups) restricts access to micropores, making it selective for external Brønsted/Lewis acid sites in zeolites (e.g., MFI). Methodology:

Adsorb collidine onto the catalyst at 150°C under vacuum.

Use FTIR to detect protonated collidine (1540–1490 cm⁻¹ for N–H bending).

Quantify sites via TPD (temperature-programmed desorption) with mass spectrometry.
Note: Collidine may overestimate Lewis acidity compared to smaller probes like pyridine .

Q. How can acetic acid and collidine optimize background electrolytes (BGEs) in capillary electrophoresis?

Methodological Answer: Collidine (pKa ~7.4) buffers acidic BGEs when paired with acetic acid (pKa ~4.76). For inorganic cation analysis (e.g., Na⁺, K⁺):

  • Prepare BGE with 200 mM collidine and 5 M acetic acid.
  • Adjust pH to 3.0 with phosphoric acid to suppress electroosmotic flow.
  • Indirect UV detection at 230 nm improves sensitivity vs. conductivity methods. Validate with USP Glacial Acetic Acid RS for reproducibility .

Q. What role do collidine and acetic acid play in steroid functionalization reactions?

Methodological Answer: In steroidal lactonization, collidine acts as a non-nucleophilic base to deprotonate intermediates, while acetic acid facilitates acyl transfer. Example protocol:

React 3β,17β-diacetoxy-5α-androstan-16α-acetic acid with diazomethane to form a diazoketone.

Heat in benzyl alcohol with collidine (150°C, 2 hr) to induce ketene formation.

Hydrolyze with acetic acid/water (1:1) to yield lactones. Monitor by HPLC (C18 column, MeCN/H₂O gradient) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in acidity measurements between collidine and 2,6-di-tert-butylpyridine (DTBP)?

Analysis: Collidine may adsorb onto both external Brønsted and Lewis acid sites, while DTBP selectively binds Brønsted sites. For MFI zeolites:

ProbeAcid Site Type DetectedTypical Range (µmol/g)
CollidineBrønsted + Lewis50–200
DTBPBrønsted only10–50
Use complementary TPD and benzylation kinetics (e.g., mesitylene reactivity) to differentiate contributions .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of 2,4,6-Trimethylpyridine

PropertyValueReference
CAS No.108-75-8
Molecular Weight121.18 g/mol
Boiling Point168–170°C
Refractive Index (n²⁰_D)1.498 ± 0.0005
pKa (H₂O)~7.4

Q. Table 2. Comparison of Acid Site Probes for Zeolite Characterization

ProbeAccessibilitySelectivityDetection Method
PyridineMicroporesBrønsted + LewisFTIR (1450 cm⁻¹)
CollidineMesoporesBrønsted + LewisFTIR (1490 cm⁻¹)
DTBPExternalBrønsted onlyTPD-MS

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